(Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
(Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a complex organic compound with a unique structure that includes cyano, hydroxy, dimethylphenyl, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the key intermediate, 4-hydroxy-3,5-dimethylbenzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile to form the cyano-substituted intermediate. The final step involves the reaction of this intermediate with 2-(trifluoromethyl)aniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer effects. Researchers study its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications, such as coatings, adhesives, or electronic devices.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
- (Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-phenylprop-2-enamide
Uniqueness
(Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is unique due to the presence of both the trifluoromethyl and dimethylphenyl groups. These groups contribute to its distinct chemical properties and potential applications. The trifluoromethyl group, in particular, can enhance the compound’s stability and bioactivity, making it a valuable candidate for further research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2/c1-11-7-13(8-12(2)17(11)25)9-14(10-23)18(26)24-16-6-4-3-5-15(16)19(20,21)22/h3-9,25H,1-2H3,(H,24,26)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDGJJJROPITJP-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C(/C#N)\C(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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